molecular formula C7H14N2 B8095644 N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl

Cat. No.: B8095644
M. Wt: 126.20 g/mol
InChI Key: QWZGBZNTIUPYQV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl is a chemical compound with the molecular formula C7H14N2·2HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a 3-methyl-3-azetidinamine core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 3-methyl-3-azetidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-methyl-3-azetidinone
  • N-Cyclopropyl-3-methyl-3-azetidine
  • N-Cyclopropyl-3-methyl-3-azetidinamine

Uniqueness

N-Cyclopropyl-3-methyl-3-azetidinamine 2HCl stands out due to its unique combination of a cyclopropyl group and an azetidinamine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclopropyl-3-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(4-8-5-7)9-6-2-3-6/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGBZNTIUPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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